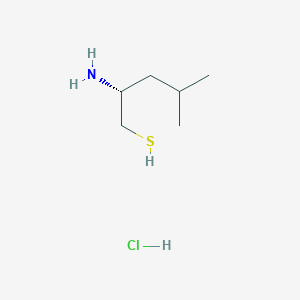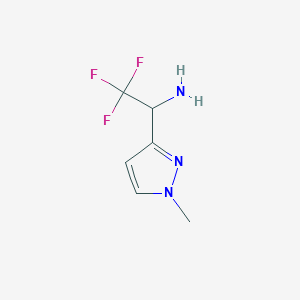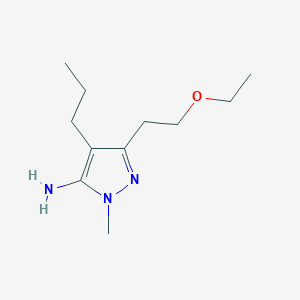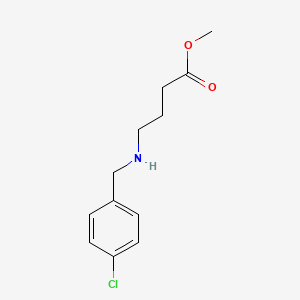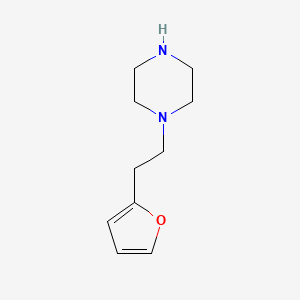
1-(2-(Furan-2-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)ethyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-(furan-2-yl)ethanol with piperazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-(Furan-2-yl)ethanol is reacted with a suitable acid catalyst (e.g., hydrochloric acid) to form the corresponding furan-2-yl ethyl chloride.
Step 2: The furan-2-yl ethyl chloride is then reacted with piperazine in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-2-yl)ethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-(Furan-2-yl)ethyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-(2-(Furan-2-yl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-(Pyridin-2-yl)ethyl)piperazine: Contains a pyridine ring, offering different electronic properties.
1-(2-(Benzyl)ethyl)piperazine: Features a benzyl group, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new uses for this versatile compound.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 |
InChI Key |
UFQLKCGQNLFUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



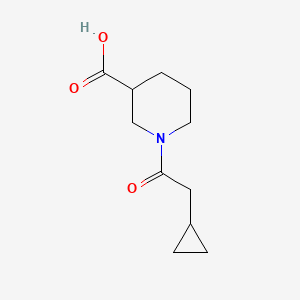
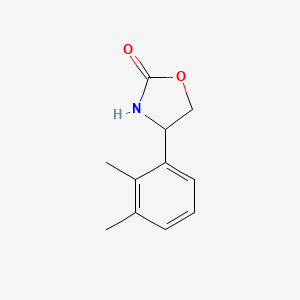
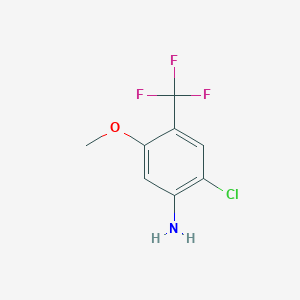

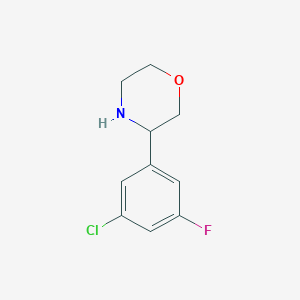
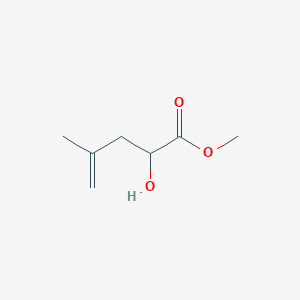
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
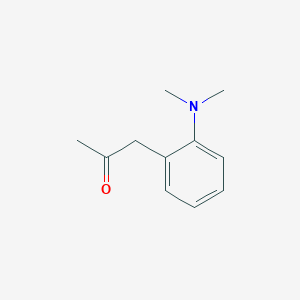
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
